Dansyl-DL-glutamic acid
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Overview
Description
Dansyl-DL-glutamic acid is a derivative of DL-glutamic acid, which is a racemic mixture of the proteinogenic amino acid L-Glutamic acid and the non-proteinogenic amino acid D-Glutamic acid . The dansyl group is added to the amino acid through a process known as dansylation .
Synthesis Analysis
The synthesis of this compound involves a process called dansylation. In this process, the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction is often used in the analysis of amino acids .Molecular Structure Analysis
The molecular formula of this compound is C17H20N2O6S.2C6H13N . The dansyl group is covalently linked to the amino acid, improving its retention on reverse-phase columns .Chemical Reactions Analysis
This compound is used in High-Performance Liquid Chromatography (HPLC) analysis. The dansyl group improves the retention of the amino acid on reverse-phase columns, which is critical for the analysis .Physical And Chemical Properties Analysis
This compound has diverse chemical properties that do not retain well on traditional reverse-phase columns . Its physical properties are not well-documented in the available literature.Scientific Research Applications
Metabolic Fate in Astrocytes : Dansyl-DL-glutamic acid is used in the study of the metabolic fate of glutamate in astrocytes. It has been instrumental in understanding how glutamate is converted to glutamine and aspartate in mouse astrocytes cultures, as well as the formation of α-ketoglutarate and CO2 (Yu, Schousboec, & Hertz, 1982).
Analysis in Tissue Studies : Dansyl chloride, a derivative of this compound, is used for studying tissue-free amines and amino acids, including the analysis of minute tissue samples from the brain and invertebrates (Osborne, 1973).
Detection of Glutamic Acid in Cells : A method utilizing dansyl chloride derivatization has been developed for sensitive detection of glutamic acid in the diffusion medium of retinal cells. This highlights its use in understanding the release of excitatory amino acids under different cellular conditions (Timperio, Fagioni, Grandinetti, & Zolla, 2007).
Studying Amino Acid Metabolism : this compound derivatives are used to study the metabolism of various amino acids, including GABA, in brain tissues. This helps in understanding the biochemical pathways and functioning of neurotransmitters (Minchin & Fonnum, 1979).
Sensor for Amino Acids : Dansyl derivatives have been used to create sensors for detecting specific amino acids like Aspartic acid (Asp) and Glutamic acid (Glu) in aqueous solutions. This has implications in biochemical assays and clinical diagnostics (Zhang, Cao, & Ding, 2017).
Mechanism of Action
The mechanism of action of Dansyl-DL-glutamic acid is based on its fluorescent properties. The dansyl amino acid is fluorescent under UV light and is identified by thin-layer chromatography on polyamide sheets . This property makes it extremely useful in identifying amino acids and in peptide sequence determination .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRPKORXMPGQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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